
Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-(2-chloropyridin-3-yl)pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory and cancer-related pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Known for its use in medicinal chemistry.
Pyrrolidine-2,5-diones: Studied for their biological activities.
Prolinol: Used in the synthesis of various bioactive molecules.
Uniqueness
Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate stands out due to its unique combination of a pyrrolidine ring and a chloropyridine moiety, which imparts distinct reactivity and selectivity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H17ClN2O2 |
|---|---|
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H17ClN2O2/c18-16-14(8-4-10-19-16)15-9-5-11-20(15)17(21)22-12-13-6-2-1-3-7-13/h1-4,6-8,10,15H,5,9,11-12H2 |
Clé InChI |
IVGNEWKNEAKTHA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=C(N=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



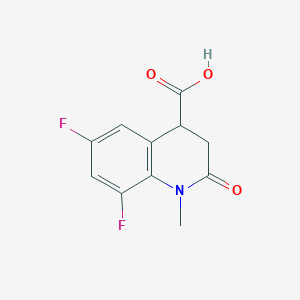

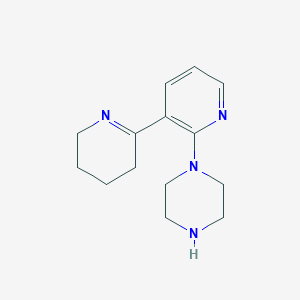



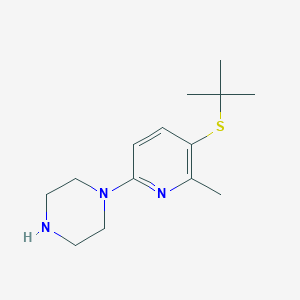
![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)
![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)

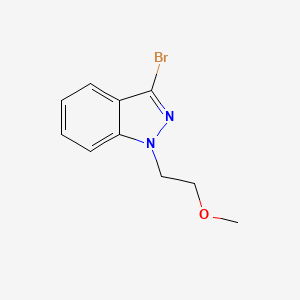
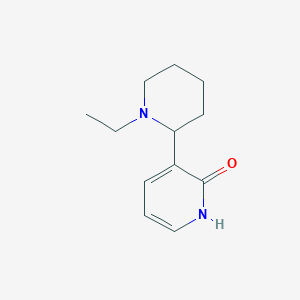
![2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11803452.png)
